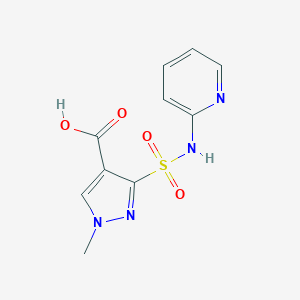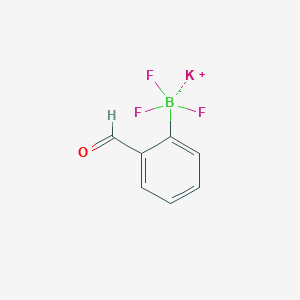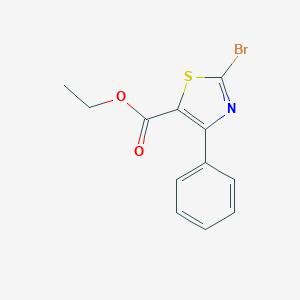
2-溴-4-苯基噻唑-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-bromo-4-phenylthiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
ethyl 2-bromo-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
Target of Action
Thiazole derivatives, like “ethyl 2-bromo-4-phenylthiazole-5-carboxylate”, are known to have diverse biological activities . They can interact with various targets in the body, including enzymes, receptors, and biochemical pathways. The exact target would depend on the specific compound and its functional groups.
Mode of Action
The mode of action of thiazole derivatives can vary widely. Some may inhibit or activate enzymes, while others may bind to receptors and modulate their activity . The bromine and ethyl ester groups in “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” could potentially influence its mode of action.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they may influence the synthesis of neurotransmitters, metabolic processes, or cell signaling pathways . The specific pathways affected by “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” would depend on its exact mechanism of action.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole derivatives can have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration .
Result of Action
The molecular and cellular effects of “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” would depend on its specific targets and mode of action. Thiazole derivatives can have a range of effects, from antimicrobial to anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate typically involves the bromination of ethyl 4-phenyl-1,3-thiazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: ethyl 2-bromo-4-phenylthiazole-5-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 2-azido-4-phenyl-1,3-thiazole-5-carboxylate or 2-thiocyanato-4-phenyl-1,3-thiazole-5-carboxylate.
Oxidation: Formation of 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate sulfoxide or sulfone.
Reduction: Formation of 2-bromo-4-phenyl-1,3-thiazoline-5-carboxylate.
相似化合物的比较
ethyl 2-bromo-4-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 2-phenyl-1,3-thiazole-5-carboxylate: Lacks the halogen atom, resulting in different chemical properties and applications.
Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.
The uniqueness of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFOYOXMFDOSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
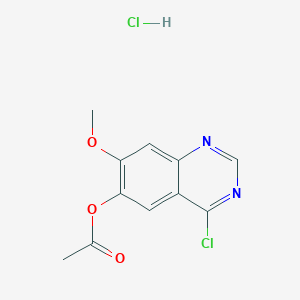

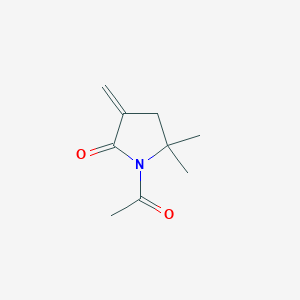
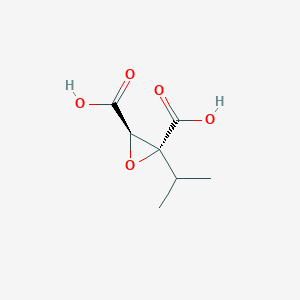
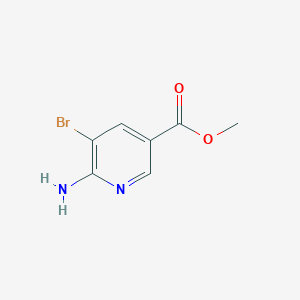
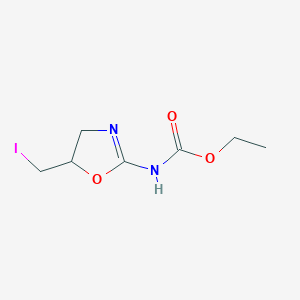
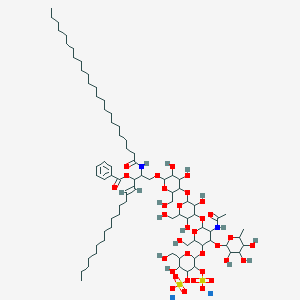
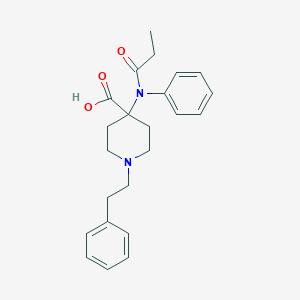
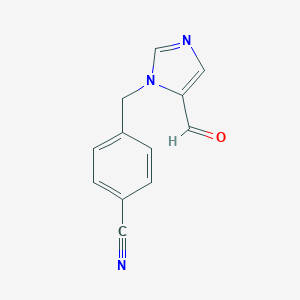
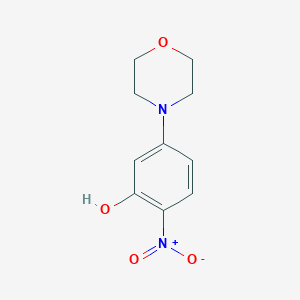
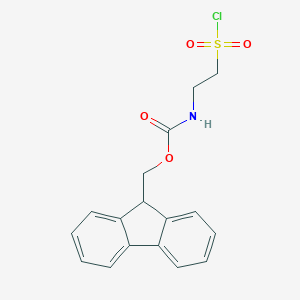
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
